molecular formula C21H21NO6 B2710011 METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1357936-62-9

METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2710011
CAS No.: 1357936-62-9
M. Wt: 383.4
InChI Key: IYHGGQSFLGBIKT-UHFFFAOYSA-N
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Description

METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methoxy and carboxylate functional groups, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzyl Group: The benzyl group can be attached through a Williamson ether synthesis, where the quinoline derivative reacts with 3-methoxybenzyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace methoxy or benzyl groups with other substituents using reagents like sodium methoxide or benzyl bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or benzyl bromide in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives with modified functional groups.

    Substitution: Formation of quinoline derivatives with different substituents replacing the original methoxy or benzyl groups.

Scientific Research Applications

METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modifying genetic material to exert its effects.

    Modulating Receptor Activity: Binding to cellular receptors to influence signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6,7-Dimethoxyquinoline: A derivative with methoxy groups but lacking the benzyl and carboxylate groups.

    4-Hydroxyquinoline: A derivative with a hydroxyl group instead of methoxy and benzyl groups.

Uniqueness

METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to its combination of methoxy, benzyl, and carboxylate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-24-14-7-5-6-13(8-14)12-28-18-11-17(21(23)27-4)22-16-10-20(26-3)19(25-2)9-15(16)18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHGGQSFLGBIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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